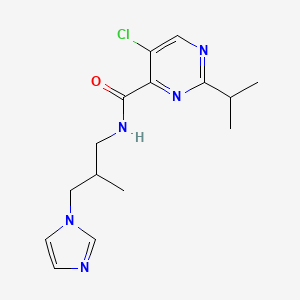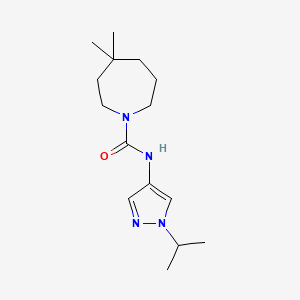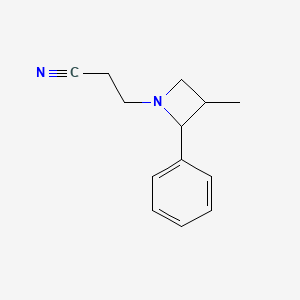
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide (also known as MM-093) is a small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrrolidine carboxamide compounds and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of MM-093 is not fully understood, but it is believed to involve the inhibition of amyloid beta peptide aggregation and the reduction of pro-inflammatory cytokine levels. MM-093 may also have antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
MM-093 has been shown to have neuroprotective effects and can reduce the levels of pro-inflammatory cytokines in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. MM-093 may have antioxidant properties, which can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MM-093 is that it has been shown to have neuroprotective effects and can reduce the levels of pro-inflammatory cytokines in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of MM-093 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on MM-093. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for MM-093 and its analogs.
Méthodes De Synthèse
MM-093 has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. In the one-pot synthesis method, 2-methoxy-5-methylpyridine-3-carboxylic acid is reacted with thionyl chloride and then with pyrrolidine-1-carboxamide to obtain MM-093. In the multi-step synthesis method, 2-methoxy-5-methylpyridine-3-carboxylic acid is first converted to its corresponding acid chloride, which is then reacted with pyrrolidine-1-carboxamide to obtain MM-093.
Applications De Recherche Scientifique
MM-093 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. MM-093 has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain, which may be beneficial in the treatment of multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(11(17-2)13-8-9)14-12(16)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQASIKOMYAZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



